Fmoc-2-cyano-L-phenylalanine

説明

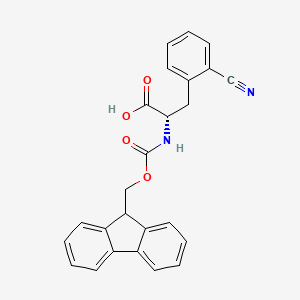

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFGBBASKOIPEW-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401933-16-2 | |

| Record name | 401933-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Potential of Fmoc-2-cyano-L-phenylalanine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for Fmoc-2-cyano-L-phenylalanine, a non-canonical amino acid increasingly utilized by researchers, scientists, and drug development professionals. This document serves as a comprehensive resource, consolidating key data and methodologies to facilitate its integration into peptide synthesis and broader research applications.

Fmoc-2-cyano-L-phenylalanine is a versatile building block in the field of medicinal chemistry and protein engineering.[1] Its unique structure, featuring a cyano group at the ortho position of the phenyl ring, offers distinct properties that can be leveraged for the development of novel therapeutics and advanced biological probes.[1] This guide aims to provide a thorough understanding of this compound, from its fundamental characteristics to its practical implementation in the laboratory.

Core Properties of Fmoc-2-cyano-L-phenylalanine

A summary of the key chemical and physical properties of Fmoc-2-cyano-L-phenylalanine is presented in the table below. This data has been compiled from various chemical suppliers and databases to ensure accuracy and reliability.

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₂O₄ |

| Molecular Weight | 412.44 g/mol |

| CAS Number | 401933-16-2 |

| Appearance | White powder |

| Purity | ≥98% |

| Storage Conditions | 0-8 °C |

| Synonyms | Fmoc-L-Phe(2-CN)-OH, Fmoc-o-Cyano-L-Phe-OH, Fmoc-Phe(2-CN)-OH |

Applications in Research and Development

The incorporation of Fmoc-2-cyano-L-phenylalanine into peptides and proteins opens up a range of applications, primarily centered around its use as a building block for bioactive peptides and as a fluorescent probe.

-

Peptide Synthesis and Drug Discovery: As a derivative of phenylalanine, it can be incorporated into peptide sequences to create novel therapeutic agents.[1] The presence of the cyano group can influence the peptide's conformation, stability, and interaction with biological targets, making it a valuable tool in structure-activity relationship studies.[1]

-

Fluorescent Probes: The cyano group imparts intrinsic fluorescence to the amino acid. This property allows for the development of fluorescently labeled peptides and proteins, which can be used to study protein folding, protein-protein interactions, and other dynamic biological processes without the need for bulky external fluorophores.[1]

-

Bioconjugation: The unique reactivity of the cyano group can be exploited for bioconjugation, enabling the attachment of peptides to other molecules or surfaces for applications in targeted drug delivery and diagnostics.[1]

Experimental Protocols: A Guide to Implementation

The following section outlines a generalized protocol for the incorporation of Fmoc-2-cyano-L-phenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS). It is important to note that while this protocol is based on standard Fmoc chemistry, optimization may be necessary for specific peptide sequences and synthetic conditions.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a resin support.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% (v/v) piperidine in DMF to the resin.

- Agitate the resin suspension at room temperature for 10-20 minutes. For challenging sequences, this step can be repeated.

- Drain the piperidine solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-2-cyano-L-phenylalanine (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture at room temperature for 1-2 hours, or until a coupling completion test (e.g., ninhydrin test) is negative.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Final Deprotection and Cleavage:

- After the final coupling step, perform a final Fmoc deprotection as described in step 2.

- Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

- Filter the resin and collect the TFA solution containing the cleaved peptide.

- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

- Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

6. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Experimental Workflows

The following diagrams illustrate key conceptual workflows related to the use of Fmoc-2-cyano-L-phenylalanine.

Conclusion

Fmoc-2-cyano-L-phenylalanine is a valuable and versatile tool for researchers in peptide chemistry and drug discovery. Its unique properties facilitate the synthesis of novel peptides with tailored biological activities and provide a means for fluorescently probing complex biological systems. This guide offers a foundational understanding to aid in the successful application of this non-canonical amino acid in a variety of research endeavors. Further exploration and optimization of experimental conditions are encouraged to fully harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Structure and Application of Fmoc-2-cyano-L-phenylalanine

This technical guide provides a comprehensive overview of Fmoc-2-cyano-L-phenylalanine, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in creating novel therapeutic and diagnostic agents.

Core Structural and Physicochemical Properties

Fmoc-2-cyano-L-phenylalanine, systematically named (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(2-cyanophenyl)propanoic acid, is a derivative of the natural amino acid L-phenylalanine. The key structural features include the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, and a cyano (-C≡N) group at the ortho position of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS) due to its base lability, allowing for iterative deprotection and coupling under mild conditions.[1] The ortho-cyano group introduces unique steric and electronic properties, enhancing the molecule's utility as a building block for complex peptides and as a molecular probe.[2]

Table 1: Physicochemical Properties of Fmoc-2-cyano-L-phenylalanine and its Isomers

| Property | Fmoc-2-cyano-L-phenylalanine | Fmoc-3-cyano-L-phenylalanine | Fmoc-4-cyano-L-phenylalanine |

| CAS Number | 401933-16-2[3] | 205526-36-9[4] | 173963-93-4[5] |

| Molecular Formula | C₂₅H₂₀N₂O₄[3] | C₂₅H₂₀N₂O₄[4] | C₂₅H₂₀N₂O₄[5] |

| Molecular Weight | 412.44 g/mol [3] | 412.4 g/mol | 412.44 g/mol |

| Appearance | White powder[2] | - | White crystalline powder[5] |

| Purity | ≥98%[3] | - | ≥99% (HPLC)[5] |

| Melting Point | - | - | 190-192 °C |

| Optical Rotation | - | - | [a]²⁰/D = -35 ± 10° (c=1 in DMF)[5] |

| Storage Conditions | 0-8 °C[2] | - | 2-8°C |

Note: Data for the 3-cyano isomer is limited in the available search results. Data for the 2-cyano isomer is also incomplete, highlighting the specialized nature of this compound.

Synthesis and Characterization

The synthesis of Fmoc-2-cyano-L-phenylalanine involves two key stages: the synthesis of the precursor amino acid, 2-cyano-L-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.

Experimental Protocol: Synthesis of 2-cyano-L-phenylalanine

Hypothetical Protocol (based on general principles):

-

Starting Material: 2-bromobenzyl bromide.

-

Cyanation: Reaction of 2-bromobenzyl bromide with a cyanide salt (e.g., NaCN or KCN) to introduce the cyano group, yielding 2-bromobenzyl cyanide.

-

Malonic Ester Synthesis: Alkylation of a protected aminomalonate derivative (e.g., diethyl acetamidomalonate) with 2-cyanobenzyl bromide.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis of the resulting substituted malonic ester to yield racemic 2-cyano-phenylalanine.

-

Resolution: Enzymatic or chiral chromatographic resolution of the racemic mixture to isolate the L-enantiomer.

Experimental Protocol: Fmoc Protection of 2-cyano-L-phenylalanine

The introduction of the Fmoc protecting group is a standard procedure in peptide chemistry.[7]

Protocol:

-

Dissolution: Dissolve 2-cyano-L-phenylalanine in a suitable aqueous alkaline solution (e.g., 10% sodium carbonate solution).

-

Addition of Fmoc-OSu: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent (e.g., dioxane or acetone) to the amino acid solution at 0-5 °C.

-

Reaction: Allow the reaction mixture to stir and warm to room temperature overnight.

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-2-cyano-L-phenylalanine as a white solid.

Spectroscopic Characterization Data

Specific, experimentally determined spectroscopic data for Fmoc-2-cyano-L-phenylalanine is not available in the provided search results. However, characteristic spectral features can be anticipated based on its structure and data from analogous compounds like Fmoc-L-phenylalanine and its 4-cyano isomer.

Table 2: Anticipated and Comparative Spectroscopic Data

| Technique | Fmoc-2-cyano-L-phenylalanine (Anticipated) | Fmoc-L-phenylalanine (Experimental) | Fmoc-4-cyano-L-phenylalanine (Experimental) |

| ¹H NMR | Complex aromatic signals for the Fmoc and cyanophenyl groups, characteristic signals for the α-CH, β-CH₂, and amide N-H protons. | Aromatic protons (Fmoc and Phenyl): ~7.2-7.9 ppm; α-CH: ~4.4 ppm; β-CH₂: ~3.1 ppm; Fmoc-CH/CH₂: ~4.2 ppm.[7] | Aromatic protons shifted due to the electron-withdrawing cyano group. |

| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid): ~170-175 ppm; Cyano carbon: ~115-120 ppm; Aromatic and aliphatic carbons corresponding to the Fmoc and cyanophenylalanine moieties. | Carbonyl carbons: ~174, 156 ppm; Phenyl carbons: ~126-138 ppm; Fmoc carbons: ~47, 67, 120-144 ppm; α-C: ~56 ppm; β-C: ~38 ppm.[1] | Aromatic carbon signals will be influenced by the position of the cyano group. |

| IR (Infrared) | C≡N stretch: ~2220-2240 cm⁻¹; C=O stretches (amide and carboxylic acid): ~1650-1750 cm⁻¹; N-H stretch: ~3300 cm⁻¹. | C=O stretches: ~1700 cm⁻¹; N-H stretch: ~3300 cm⁻¹. | C≡N stretch observed in the characteristic region. |

| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 412.44. | Expected [M+H]⁺ at m/z 388.15.[8] | Expected [M+H]⁺ at m/z 413.14. |

Applications in Research and Drug Development

Fmoc-2-cyano-L-phenylalanine is a valuable tool in several areas of biochemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. The Fmoc group allows for its sequential addition to a growing peptide chain on a solid support. The unique properties of the 2-cyano-phenylalanine residue can be leveraged to modulate the structure, stability, and biological activity of the resulting peptide.[9]

Experimental Workflow: Incorporation of Fmoc-2-cyano-L-phenylalanine into a Peptide Chain via SPPS

Caption: General workflow for incorporating Fmoc-2-cyano-L-phenylalanine into a peptide using SPPS.

Development of Protease Inhibitors

The cyano group can act as a warhead in inhibitors of cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2.[10] Peptides incorporating cyanophenylalanine can be designed to fit into the active site of these enzymes, where the cyano group can form a reversible covalent bond with the catalytic cysteine residue, leading to inhibition of viral replication. While studies have explored cyan-based inhibitors for SARS-CoV-2 Mpro, the specific use of the 2-cyano isomer in this context requires further investigation.[10][11][12][13][14]

Fluorescent Molecular Probes

p-Cyanophenylalanine (4-cyanophenylalanine) is known to be a fluorescent amino acid whose quantum yield is sensitive to its local environment.[15][16][17][18][19] This property allows it to be used as an intrinsic probe to study protein folding, protein-protein interactions, and peptide-membrane interactions.[15][17] While the fluorescence properties of the 2-cyano isomer are not as well-documented, it is plausible that it shares similar characteristics, making it a potentially valuable tool for biophysical studies.

Conceptual Workflow: Using a Peptide with Fmoc-2-cyano-L-phenylalanine as a Fluorescent Probe for Protein Binding

Caption: Conceptual diagram of using a 2-cyanophenylalanine-containing peptide as a fluorescent probe.

Conclusion

Fmoc-2-cyano-L-phenylalanine is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. Its unique structural features, conferred by the ortho-cyano group, make it a valuable building block for creating peptides with tailored properties and for developing novel molecular probes and therapeutic agents. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, the foundational principles of its synthesis and application are well-established. Further research into the specific properties and applications of Fmoc-2-cyano-L-phenylalanine is warranted to fully exploit its potential in advancing pharmaceutical and biochemical sciences.

References

- 1. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 8. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylab.uchicago.edu [taylab.uchicago.edu]

- 14. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 15. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The fluorescent amino acid p-cyanophenylalanine provides an intrinsic probe of amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fmoc-2-cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Fmoc-2-cyano-L-phenylalanine, a crucial building block in modern peptide synthesis and drug discovery. The introduction of the cyano group into the phenylalanine side chain offers unique opportunities for chemical modification and can influence the conformational properties and biological activity of peptides. This document details a standard synthetic protocol, presents key quantitative data, and outlines the underlying chemical principles and experimental workflows.

Physicochemical Properties

Fmoc-2-cyano-L-phenylalanine is a white powder used as a versatile amino acid derivative in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a base-labile N-terminal protection strategy, which is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide chemistry.[2]

| Property | Value | Reference |

| CAS Number | 401933-16-2 | [1] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 412.4 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% | [1][3] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of Fmoc-2-cyano-L-phenylalanine

The synthesis of Fmoc-2-cyano-L-phenylalanine is typically achieved through the N-protection of the free amino acid, 2-cyano-L-phenylalanine, with an activated Fmoc reagent. A standard and widely used method is the Schotten-Baumann reaction, which involves the acylation of the amino group in a basic aqueous medium. The most common reagent for this purpose is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) due to its high reactivity and the formation of water-soluble byproducts that are easily removed during workup.

General Reaction Scheme

The overall transformation involves the reaction of 2-cyano-L-phenylalanine with Fmoc-OSu in the presence of a mild base, such as sodium bicarbonate.

Caption: General workflow for the synthesis of Fmoc-2-cyano-L-phenylalanine.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

-

2-cyano-L-phenylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane (or acetone)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Magnetic stirrer

-

Reaction flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolution of Amino Acid: Dissolve 2-cyano-L-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is completely dissolved.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (typically 12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The desired product, Fmoc-2-cyano-L-phenylalanine, will precipitate out as a white solid.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product under vacuum to yield the final Fmoc-2-cyano-L-phenylalanine.

Synthesis Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of Fmoc-2-cyano-L-phenylalanine.

Characterization and Quality Control

The purity and identity of the synthesized Fmoc-2-cyano-L-phenylalanine should be confirmed by various analytical techniques.

| Parameter | Method | Expected Outcome |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of Fmoc-2-cyano-L-phenylalanine. |

| Chiral Purity | Chiral HPLC | High enantiomeric excess (ee) |

Application in Peptide Synthesis

Fmoc-2-cyano-L-phenylalanine is a valuable building block for the incorporation of a non-canonical amino acid into peptide sequences. The cyano group can serve as a versatile chemical handle for further modifications, such as reduction to an amine or conversion to other functional groups.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is removed under mild basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF). The cyano group on the phenylalanine side chain is generally stable under these standard Fmoc-deprotection conditions.[5]

Caption: Signaling pathway for Fmoc deprotection in SPPS.

This technical guide provides a foundational understanding of the synthesis of Fmoc-2-cyano-L-phenylalanine. Researchers are encouraged to consult relevant safety data sheets and perform appropriate risk assessments before undertaking any experimental work.

References

Fmoc-2-cyano-L-phenylalanine: A Technical Guide for Advanced Research and Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Fmoc-2-cyano-L-phenylalanine is a non-canonical amino acid that has emerged as a versatile tool in peptide synthesis, protein engineering, and drug discovery. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano-substituted phenyl ring, offers distinct advantages for creating novel peptides and probing biological systems. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

Fmoc-2-cyano-L-phenylalanine is a white powder utilized as a key building block in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group provides a base-labile Nα-protection, which is a cornerstone of modern peptide chemistry, allowing for milder deprotection conditions compared to older Boc/Benzyl methods.[2][3] This is particularly advantageous for the synthesis of complex or modified peptides, such as those with post-translational modifications.[2] The cyano group (-C≡N) on the phenyl ring is a minimally perturbing yet powerful biophysical probe.

Table 1: Physicochemical Properties

| Property | Fmoc-2-cyano-L-phenylalanine | 2-Cyano-L-phenylalanine (unprotected) |

| Synonyms | Fmoc-L-Phe(2-CN)-OH, Fmoc-o-Cyano-L-Phe-OH | L-Phe(2-CN)-OH, o-Cyano-L-phenylalanine |

| CAS Number | 401933-16-2[1][4] | 263396-42-5[5][6] |

| Molecular Formula | C₂₅H₂₀N₂O₄[1][4] | C₁₀H₁₀N₂O₂[5][6] |

| Molecular Weight | 412.4 g/mol [1] | 190.2 g/mol [5][6] |

| Appearance | White powder[1] | White powder[5] |

| Purity | ≥98%[1][4] | ≥98%[5] |

| Melting Point | Not specified | 335 °C (decomposes)[5] |

| Optical Rotation | Not specified | [a]²⁵/D = 16 ± 1° (c=1 in H₂O)[5] |

| Storage | 0-8 °C[1][5] | 0-8 °C[5] |

Key Applications in Research and Development

The unique characteristics of Fmoc-2-cyano-L-phenylalanine enable its use in a wide array of advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, its primary application is as a building block for the synthesis of custom peptides.[1][7] The Fmoc group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[8][9] This orthogonality is fundamental to modern SPPS.[2]

Biophysical Probing: A Dual-Mode Reporter

The cyano-phenylalanine moiety is a powerful spectroscopic probe that minimally perturbs the native structure of a peptide or protein due to its small size, especially when substituting natural aromatic residues like phenylalanine or tyrosine.[10]

1. Fluorescent Probe: The cyano group enhances the photophysical properties of the phenylalanine side chain.[11] The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment, making it a valuable tool for studying:

-

Protein Folding and Stability: Changes in fluorescence can monitor the formation of hydrophobic cores during protein folding.[11][12]

-

Protein-Ligand Binding: The binding of a ligand can alter the local environment of the probe, leading to a detectable change in fluorescence, which can be used to determine binding affinities (Kd).[11]

-

Conformational Changes: It can be used as a Förster Resonance Energy Transfer (FRET) probe to directly monitor conformational shifts in proteins.[13]

The quantum yield of p-cyanophenylalanine is approximately five times greater than that of native phenylalanine, and it can be selectively excited even in the presence of other aromatic amino acids.[11][14]

Table 2: Comparison of Fluorescent Amino Acids

| Amino Acid | Typical Excitation (λ Abs, nm) | Molar Extinction (ε, cm⁻¹ M⁻¹) | Emission (λ Em, nm) | Quantum Yield (ΦF) |

| L-Phenylalanine | 258 | 200 | 282 | 0.024[14] |

| L-Tyrosine | 275 | 1,410 | 310 | 0.14[14] |

| L-Tryptophan | 279 | 5,580 | 365 | 0.20[14] |

| p-Cyano-L-phenylalanine | ~270-280 | Not specified | ~295[10] | ~0.12 (in water) |

Note: The quantum yield of cyanophenylalanine is highly solvent-dependent. The value of ~0.12 is derived from the observation that it is about 5 times larger than that of phenylalanine in water.[10]

2. Infrared (IR) Probe: The C≡N bond of the cyano group has a distinct stretching vibration frequency in a region of the IR spectrum that is free from interference from other protein signals.[10][15] This frequency is sensitive to the local electric field, hydrogen bonding, and hydration status.[10][13] This makes it an excellent probe for characterizing protein dynamics with high spatial and temporal resolution, such as monitoring the redox state of iron-sulfur clusters in metalloenzymes.[13][15]

Drug Design and Development

Fmoc-2-cyano-L-phenylalanine is used to create bioactive peptides for therapeutic development.[1] Its incorporation allows for structure-activity relationship (SAR) studies, helping to optimize the efficacy and selectivity of new drug candidates.[1] The unique properties of the cyano group can also be leveraged to design enzyme inhibitors or to enhance peptide stability and function.[5]

Experimental Protocols and Workflows

Successful application of Fmoc-2-cyano-L-phenylalanine requires robust experimental procedures. The following are generalized protocols for its use in SPPS.

Protocol 1: Standard Fmoc-Deprotection in SPPS

This protocol describes the removal of the Nα-Fmoc protecting group to liberate the free amine for the next coupling step.[16]

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

-

Reagent Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]

Protocol 2: Peptide Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[16]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[16] TIS acts as a scavenger to prevent reactive species from modifying the peptide.[16]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).

-

Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Visualizing Workflows and Applications

Diagrams generated using Graphviz DOT language illustrate the core processes involving Fmoc-2-cyano-L-phenylalanine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.org [acs.org]

- 14. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 15. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Applications of p-Cyanophenylalanine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of para-cyanophenylalanine (pCNPhe or PheCN), a non-natural amino acid that has become an indispensable tool in peptide chemistry. Its unique combination of a minimally perturbative structure and a versatile cyano group offers powerful spectroscopic and chemical handles for investigating peptide structure, dynamics, and interactions. This document details its primary applications as a fluorescent and infrared probe, outlines key experimental protocols, and presents quantitative data to inform experimental design.

Core Applications of p-Cyanophenylalanine

The utility of p-cyanophenylalanine stems from its structural similarity to the natural amino acids phenylalanine and tyrosine, allowing it to be substituted with minimal disruption to the native peptide structure.[1][2] The true power of pCNPhe lies in the properties of its cyano (nitrile) group, which serves as a sensitive reporter on its local environment.

Intrinsic Fluorescent Probe

p-Cyanophenylalanine is a valuable fluorescent probe for studying peptide and protein conformational changes, folding, and binding events.[1][2][3] Its fluorescence quantum yield is highly sensitive to the local environment, particularly to hydration and hydrogen bonding.[1][2][4]

Key Advantages:

-

Environmental Sensitivity: The fluorescence intensity of pCNPhe decreases significantly upon dehydration, making it an excellent tool for probing processes that involve the exclusion of water, such as hydrophobic core formation during protein folding, ligand binding, and peptide aggregation.[1][5][6]

-

Minimal Perturbation: Its small size, especially when replacing a phenylalanine or tyrosine residue, ensures that the physical properties of the native peptide are not significantly altered.[1][2]

-

Förster Resonance Energy Transfer (FRET): pCNPhe can act as a FRET donor to tryptophan (Trp), creating a useful spectroscopic ruler for measuring intramolecular distances and conformational changes.[1][3][5] The Förster radius for this FRET pair is approximately 16 Å.[5]

-

pH Sensing: When positioned at or near the N-terminus of a peptide, the fluorescence of pCNPhe is quenched by the neutral form of the N-terminal amino group.[5][7] This dependence on the protonation state allows pCNPhe to function as a site-specific pH sensor, enabling the determination of peptide pKa values and the study of pH-dependent processes like membrane penetration.[5][6][7]

Fluorescence Quenching: The fluorescence of pCNPhe can be quenched by several amino acid side chains. A systematic study revealed the following order of quenching effectiveness: Tyrosine > deprotonated Histidine > Methionine > Cysteine > protonated Histidine > Asparagine > Arginine > protonated Lysine.[3][8] This property can be exploited to design specific probes for the formation of secondary structures, such as α-helices, by placing a quenching residue at a position that comes into proximity with pCNPhe upon folding.[3][8]

Infrared (IR) Probe

The nitrile group (C≡N) of pCNPhe possesses a unique vibrational stretching frequency (~2230 cm⁻¹) that appears in a region of the infrared spectrum free from the absorbance of natural amino acids.[1][9] This makes it a powerful and non-perturbative IR probe.

Key Advantages:

-

Environmental Sensitivity: The exact frequency and bandwidth of the C≡N stretch are sensitive to the local environment, including hydration status and side-chain orientation.[1][9] For instance, the width of the IR absorption band varies with the depth of the probe's insertion into a lipid bilayer, serving as a marker for its position.[9]

-

High Resolution: IR spectroscopy, particularly 2D IR, provides high spatial and temporal resolution for studying molecular dynamics.[10]

-

Isotopic Labeling: The vibrational lifetime of the probe can be extended by using isotopically labeled p-(¹³C¹⁵N-cyano)phenylalanine, which enhances the signal at longer time scales in 2D IR experiments.[10] This allows for the measurement of side-chain dynamics within a protein.[10]

Quantitative Data Summary

The photophysical properties of pCNPhe are highly dependent on the solvent environment. The following tables summarize key quantitative data for use in experimental design.

Table 1: Photophysical Properties of p-Cyanophenylalanine in Various Solvents[1]

| Solvent | Kamlet-Taft α Parameter | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns |

| H₂O | 1.17 | 0.110 | 1.6 |

| D₂O | 1.17 | 0.140 | 2.5 |

| Methanol | 0.98 | 0.051 | 1.0 |

| Ethanol | 0.86 | 0.038 | 0.8 |

| 1-Propanol | 0.84 | 0.032 | 0.7 |

| 2-Propanol | 0.76 | 0.027 | 0.6 |

| Acetonitrile | 0.19 | 0.012 | 0.5 |

| Dioxane | 0.00 | 0.013 | 0.6 |

Note: The fluorescence lifetime shows a strong correlation with the Kamlet-Taft parameter α for protic solvents, indicating that solute-solvent hydrogen bonding is a primary mediator of the non-radiative decay rate.[1]

Table 2: Stern-Volmer Constants for Quenching of pCNPhe Fluorescence[3]

| Quencher | Stern-Volmer Constant (Ksv) in M⁻¹ |

| Free Neutral Imidazole | 39.8 |

| Hydroxide Ion | 22.1 |

Note: These constants quantify the efficiency of fluorescence quenching by small molecules, which is relevant for understanding the effects of buffer components and pH.[3]

Experimental Protocols

Protocol for Peptide Synthesis with p-Cyanophenylalanine

This protocol describes the incorporation of pCNPhe into a peptide sequence using standard automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3][5]

Materials:

-

PS3 automated peptide synthesizer or similar.[5]

-

Rink Amide resin (for C-terminal amide).[11]

-

Fmoc-protected amino acids, including Fmoc-p-cyano-L-phenylalanine.

-

N,N-Dimethylformamide (DMF).

-

20% (v/v) Piperidine in DMF (Deprotection solution).

-

Coupling reagents: HBTU/HOBt or similar.

-

N,N'-Diisopropylethylamine (DIPEA).

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water.[12]

-

Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-pCNPhe-OH) using coupling reagents and add it to the resin. Allow the reaction to proceed for the recommended time.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry.[5]

Protocol for Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence of a pCNPhe-containing peptide to probe environmental changes.[1]

Materials:

-

Spectrofluorometer.

-

Quartz cuvette.

-

Purified pCNPhe-labeled peptide.

-

Appropriate buffer solution (e.g., phosphate buffer).

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and determine its concentration via UV absorbance. Dilute the peptide to the final desired concentration (e.g., 1-10 µM) in the chosen buffer.

-

Instrument Setup: Set the excitation wavelength to ~275 nm.[1] Set the emission scan range from ~285 nm to 400 nm.

-

Data Acquisition: Record the fluorescence emission spectrum of the sample.

-

Analysis: Analyze the changes in fluorescence intensity or emission maximum under different conditions (e.g., addition of a binding partner, change in temperature, or solvent).

Protocol for Measuring Peptide Membrane Penetration Kinetics

This protocol uses the pH-dependent fluorescence of N-terminally labeled pCNPhe peptides to measure their kinetics of translocation across a model membrane (Large Unilamellar Vesicles, LUVs).[5]

Materials:

-

Peptide with pCNPhe at or near the N-terminus (e.g., FCN-TAT).[5]

-

Lipids (e.g., DOPG) for LUV preparation.[5]

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Buffer solutions at different pH values (e.g., pH 7.0 and pH 10.0).

-

Spectrofluorometer with time-based acquisition capability.

Procedure:

-

LUV Preparation: Prepare a lipid film by drying the desired lipid mixture under nitrogen. Hydrate the film in a buffer solution (e.g., pH 7.0) and create LUVs by extruding the suspension through a 100 nm membrane. The exterior of the vesicles will be at pH 7.0.

-

Establish pH Gradient: Create a pH gradient by exchanging the extra-vesicular buffer with a high pH buffer (e.g., pH 10.0) via size exclusion chromatography, leaving the intra-vesicular pH at 7.0.

-

Initiate Reaction: Place the LUV solution in a cuvette inside the spectrofluorometer. Initiate the penetration by adding a small aliquot of the concentrated peptide solution (at pH 7.0) to the LUV solution. The final peptide-to-lipid ratio should be low (e.g., 1:100).[5]

-

Monitor Fluorescence: Immediately begin recording the pCNPhe fluorescence intensity over time at its emission maximum (~298 nm).[5]

-

Data Analysis: As the peptide translocates from the high pH exterior to the low pH interior of the vesicle, the N-terminal amino group becomes protonated, leading to an increase in pCNPhe fluorescence. The rate of this fluorescence increase corresponds to the rate of membrane penetration.

Role in Drug Discovery

The ability to probe local environments makes pCNPhe a valuable tool in peptide-based drug discovery and development.[13][14]

-

Target Engagement: It can be used to monitor conformational changes in a therapeutic peptide upon binding to its target receptor.

-

Formulation and Stability: pCNPhe can report on peptide aggregation, which is a critical concern for the stability and efficacy of peptide therapeutics.[5]

-

Cell-Penetrating Peptides (CPPs): As detailed in the protocol above, pCNPhe provides a minimally invasive method to study the mechanism and kinetics of CPPs entering cells, which is crucial for designing effective drug delivery vectors.[5][7] The use of a small, intrinsic probe avoids the potential artifacts introduced by large, extrinsic dye molecules.[5]

-

Peptide-Based Anticancer Agents: In the broader context of anticancer peptides, such as those targeting prostate-specific membrane antigen (PSMA) or functioning as antibody-drug conjugate (ADC) components, pCNPhe can be used to characterize the structure-activity relationship and binding dynamics.[15]

Conclusion

p-Cyanophenylalanine is a remarkably versatile unnatural amino acid that has significantly expanded the toolkit of peptide chemists and biochemists. Its utility as a site-specific fluorescent and infrared probe allows for detailed investigation of peptide structure, folding, binding, and dynamics with minimal perturbation.[1][2][9] From elucidating fundamental biophysical processes like protein folding to quantifying the membrane translocation of therapeutic peptides, pCNPhe provides insights that are often inaccessible with conventional probes. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers aiming to leverage the unique properties of p-cyanophenylalanine in their work.

References

- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

- 14. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The deprotection reaction proceeds via a β-elimination mechanism.[3]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Data Presentation: Reagents and Reaction Conditions

Successful Fmoc-SPPS relies on the appropriate selection of resins, coupling reagents, and cleavage cocktails. The choice of these components is dictated by the C-terminal functionality of the desired peptide and the amino acid composition.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Applications |

| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA) | Synthesis of peptides with a C-terminal acid.[5][6] |

| Rink Amide Resin | Amide | Mild acid (e.g., 10-50% TFA in DCM) | Synthesis of peptide amides.[6][7] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Very mild acid (e.g., 1% TFA in DCM, HFIP/DCM) | Synthesis of fully protected peptide fragments for fragment condensation.[6][8] |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |

Table 2: Performance of Common Coupling Reagents

| Reagent Class | Example | Relative Reactivity | Advantages | Potential Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient, fast reaction times, suitable for difficult couplings.[9] | Potential for guanidinylation side reactions.[9] HATU and HCTU are generally more effective than HBTU.[9] |

| Phosphonium Salts | PyBOP | High | Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts.[9] | Generally lower reactivity than uronium/aminium salts. |

| Carbodiimides + Additives | DIC/Oxyma | Moderate | Cost-effective, simple byproducts (soluble urea).[9] | Lower reactivity, may require longer coupling times. |

Table 3: Fmoc Deprotection Conditions

| Condition | Reagent Composition | Typical Time | Notes |

| Standard | 20% (v/v) piperidine in DMF | 1-3 min, then 10-20 min | Widely used and effective for most sequences.[3][10] |

| For Hindered Residues | 2% DBU / 2% piperidine in DMF | 2 x 2-5 min | DBU is a stronger, non-nucleophilic base that can accelerate deprotection for sterically hindered amino acids or aggregated sequences.[10] |

| Microwave-Assisted | 20% piperidine in NMP | 2 x 30 seconds to 3 minutes | Microwave irradiation can significantly shorten deprotection times.[11] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and attach the first C-terminal amino acid.

A. Resin Swelling:

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[6]

-

Add DMF (approximately 10 mL per gram of resin) to the vessel.[6]

-

Agitate the resin slurry gently for 1-2 hours at room temperature to ensure uniform swelling.[6]

-

Drain the solvent.

B. Loading the First Amino Acid (Example: Rink Amide Resin):

-

Fmoc Deprotection of Resin: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 20-30 minutes. Drain the solution.[7]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

-

Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.[6]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[6]

-

Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a few resin beads to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[6]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Chain Elongation Cycle

Objective: To sequentially add amino acids to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become an indispensable technology in both academic research and the pharmaceutical industry, enabling the creation of custom peptides for a vast range of applications, from basic biological studies to the development of novel therapeutics.[1][2] At the core of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties have revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy for the stepwise assembly of amino acids.[1][3]

This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in modern peptide synthesis. It delves into the fundamental chemical principles, presents detailed experimental protocols, summarizes key quantitative data, and illustrates the intricate workflows and mechanisms that underscore the power of Fmoc chemistry.

Core Principles of Fmoc Chemistry

The widespread adoption of the Fmoc group is primarily due to its unique lability under mild basic conditions, which contrasts sharply with the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][4] This fundamental difference is the basis of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern SPPS.[4][5]

Orthogonality: In this strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu).[4][5] This orthogonality is critical because it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without disturbing the side-chain protecting groups. These side-chain protectors are then removed simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[3][]

Chemical Mechanism:

-

Protection: The Fmoc group is introduced to the α-amino group of an amino acid by reacting it with a reagent like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is generally preferred due to its higher stability and reduced likelihood of causing side reactions.[5][7]

-

Deprotection: The removal of the Fmoc group is an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination reaction. It is initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][8] The base abstracts the acidic proton on the fluorene ring's C9 position. This is followed by the elimination of the carbamate to release the free Nα-amine of the peptide chain and a highly reactive dibenzofulvene (DBF) byproduct. The secondary amine (piperidine) then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from undergoing unwanted side reactions with the newly deprotected amine.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

The Unseen Influence: A Technical Guide to the Unique Characteristics of Ortho-Substituted Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide and protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for modulating the biological activity, stability, and function of therapeutic molecules. Among these, ortho-substituted phenylalanine derivatives represent a unique class of building blocks that offer subtle yet profound alterations to molecular architecture. The introduction of a substituent at the ortho position of the phenyl ring can induce significant changes in conformational preferences, electronic properties, and steric interactions. These modifications can, in turn, influence receptor binding, enzyme inhibition, and cellular signaling, making these derivatives highly valuable for drug discovery and chemical biology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and unique characteristics of ortho-substituted phenylalanine derivatives, with a focus on their applications in research and development.

Quantitative Biological Activity Data

The introduction of ortho-substituents to the phenylalanine scaffold can dramatically alter the biological activity of peptides and small molecules. The following tables summarize key quantitative data for various ortho-substituted phenylalanine derivatives, highlighting their potency as enzyme inhibitors and anticancer agents.

| Derivative | Target | Cell Line | IC50 (µM) | Reference |

| 4-Fluoro-L-phenylalanine | Protein Synthesis | MCF-7 (Breast Cancer) | 11.8 | [1] |

| Boc-Phe-vinyl ketone | AKT1 | - | Submicromolar | [2] |

| Fluorinated Aminophenylhydrazine (Compound 6) | - | A549 (Lung Cancer) | 0.64 | |

| Table 1: Anticancer Activity of Ortho-Substituted Phenylalanine Derivatives. |

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | IC50 | Reference |

| 2-[¹⁸F]FELP (ortho-fluoroethyl) | L-type amino acid transporter 1 (LAT1) | - | - | [3][4] |

| Benzyl-substituted (S)-phenylalanine derivative (6g) | Dipeptidyl peptidase 4 (DPP-4) | - | 3.79 nM | [5] |

| ortho-cresol | Phenylalanine ammonia-lyase (PAL) | Kᵢ=0.8+/-0.2 mM, αKᵢ=3.4+/-0.2 mM | - | [6] |

| Table 2: Enzyme Inhibition by Ortho-Substituted Phenylalanine Derivatives. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Ortho-Substituted Phenylalanine

This protocol outlines a standard method for the manual solid-phase synthesis of peptides incorporating an ortho-substituted phenylalanine derivative using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including the desired ortho-substituted phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected ortho-substituted phenylalanine (3 equivalents) with HATU or HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Genetic Incorporation of Ortho-Substituted Phenylalanine in E. coli

This protocol describes a general method for the site-specific incorporation of an ortho-substituted phenylalanine derivative into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

pEVOL plasmid containing the engineered pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., PylRS(N346A/C348A)) and its cognate tRNA (tRNAPylCUA).

-

Ortho-substituted phenylalanine derivative (e.g., o-cyanophenylalanine).

-

Luria-Bertani (LB) medium and agar plates.

-

Minimal medium (e.g., GMML) for expression.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) and/or arabinose for induction.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

-

Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of minimal medium (GMML) with the overnight culture. Add the ortho-substituted phenylalanine derivative to a final concentration of 1-2 mM.

-

Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG and/or arabinose to the appropriate final concentration.

-

Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard protocols (e.g., affinity chromatography).

-

Analysis: Confirm the incorporation of the ortho-substituted phenylalanine by mass spectrometry.[7]

Signaling Pathways and logical relationships

The unique steric and electronic properties of ortho-substituted phenylalanine derivatives can lead to the modulation of specific cellular signaling pathways, particularly in the context of cancer. For instance, their incorporation into peptides or small molecules can alter interactions with key signaling proteins like kinases.

Caption: PI3K/Akt signaling pathway with potential inhibition by an ortho-substituted phenylalanine derivative.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Phenylalanine-based molecules have been designed as inactivators of Akt.[2] Ortho-substitution on the phenyl ring can enhance the binding affinity and selectivity of these inhibitors for the kinase domain of Akt, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Experimental Workflows

The successful application of ortho-substituted phenylalanine derivatives in research and development relies on a systematic workflow, from chemical synthesis to biological evaluation.

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) of peptides containing ortho-substituted phenylalanine.

Caption: Workflow for the site-specific genetic incorporation of an ortho-substituted phenylalanine derivative in E. coli.

Conclusion

Ortho-substituted phenylalanine derivatives offer a versatile platform for fine-tuning the properties of peptides and proteins. Their unique conformational constraints and electronic characteristics can be leveraged to enhance biological activity, improve metabolic stability, and probe molecular interactions. The ability to site-specifically incorporate these analogs into proteins through an expanded genetic code opens up new avenues for designing novel therapeutics and research tools. The quantitative data, detailed experimental protocols, and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of these remarkable building blocks. As our understanding of the subtle interplay between structure and function continues to grow, ortho-substituted phenylalanine derivatives are poised to play an increasingly important role in the future of medicinal chemistry and chemical biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic incorporation of seven ortho-substituted phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

Protocol for the Efficient Incorporation of Fmoc-2-cyano-L-phenylalanine in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-2-cyano-L-phenylalanine, a derivative of phenylalanine, offers unique opportunities for structural diversification and the introduction of a nitrile group as a versatile chemical handle or a biophysical probe. This document provides a detailed protocol for the efficient incorporation of Fmoc-2-cyano-L-phenylalanine into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. The protocol covers resin preparation, coupling and deprotection cycles, and final cleavage and purification, along with a discussion of potential challenges and optimization strategies.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high incorporation efficiency of sterically hindered or electron-deficient amino acids. While direct comparative data for Fmoc-2-cyano-L-phenylalanine is limited, the following table summarizes the performance of common coupling reagents for similar challenging amino acids, providing a strong basis for reagent selection.[1]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and fast, effective for hindered amino acids. Higher cost.[1][2] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A widely used and effective coupling reagent.[2] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar to HATU in efficiency, often a more cost-effective alternative.[2] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Effective for hindered couplings, though may be slower than aminium salts.[2] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low | A cost-effective option for routine couplings, with OxymaPure® suppressing racemization.[2] |

Experimental Protocols

This section details the step-by-step procedure for the incorporation of Fmoc-2-cyano-L-phenylalanine into a peptide sequence on a solid support.

Materials and Reagents

-

Fmoc-2-cyano-L-phenylalanine

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Selected coupling reagent (e.g., HATU, HCTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for SPPS

1. Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[3]

-

Drain the DMF from the reaction vessel.[3]

2. N-terminal Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the resin suspension at room temperature for an initial 3 minutes, then drain.

-

Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 15-20 minutes.[2]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

3. Coupling of Fmoc-2-cyano-L-phenylalanine

-

In a separate vial, dissolve Fmoc-2-cyano-L-phenylalanine (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1]

-

Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitoring the Coupling Reaction: Perform a qualitative colorimetric test (e.g., Kaiser test) to detect the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.[2]

-

After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Subsequent Amino Acid Couplings

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage from Resin and Side-Chain Deprotection

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

7. Peptide Precipitation and Isolation

-

Reduce the volume of the collected TFA solution with a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[3]

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.[3]

8. Purification and Characterization

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

-

Characterize the purified peptide by mass spectrometry to confirm its identity and analytical HPLC to determine its purity.[4]

Potential Side Reactions and Troubleshooting

-

Stability of the Cyano Group: The cyanophenylalanine side chain is generally stable under standard Fmoc deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[3]

-

Incomplete Deprotection: This can be caused by peptide aggregation and can lead to deletion sequences. If this occurs, consider using a milder base for deprotection, such as 2% DBU and 2% piperidine in DMF for a shorter duration (2-5 minutes).[3]

-

Racemization: While phenylalanine is not as prone to racemization as some other amino acids, it can occur with prolonged exposure to basic conditions. To minimize this risk, use shorter deprotection times and consider milder bases. The choice of a high-quality coupling reagent like HATU or HCTU also helps to minimize racemization.[2][3]

-

Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct of Fmoc removal can re-add to the N-terminus if not effectively scavenged. Ensure a sufficient excess of a nucleophilic base like piperidine is used. If using a non-nucleophilic base like DBU, ensure thorough washing to remove DBF.[3]

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Coupling Reagent Selection

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for Fmoc-2-cyano-L-phenylalanine Coupling Reactions